Cas no 1007881-90-4 ((2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid)
(2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole-2-propanoic acid, α-amino-1-methyl-, (αS)-
- (2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid
- SCHEMBL690633
- EN300-1297992
- (s)-2-amino-3-(1-methyl-1h-imidazol-2-yl)propanoic acid
- 1007881-90-4
-
- Inchi: 1S/C7H11N3O2/c1-10-3-2-9-6(10)4-5(8)7(11)12/h2-3,5H,4,8H2,1H3,(H,11,12)/t5-/m0/s1
- InChI Key: HPAKSUMDGSVKOS-YFKPBYRVSA-N
- SMILES: C1(C[C@H](N)C(O)=O)N(C)C=CN=1
Computed Properties
- Exact Mass: 169.085126602g/mol
- Monoisotopic Mass: 169.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -3.3
- Topological Polar Surface Area: 81.1Ų
Experimental Properties
- Density: 1.37±0.1 g/cm3(Predicted)
- Boiling Point: 402.9±40.0 °C(Predicted)
- pka: 1.82±0.10(Predicted)
(2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1297992-50mg |
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| Enamine | EN300-1297992-100mg |
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| Enamine | EN300-1297992-250mg |
(2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid |
1007881-90-4 | 250mg |
$972.0 | 2023-09-30 | ||
| Enamine | EN300-1297992-500mg |
(2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid |
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| Enamine | EN300-1297992-1000mg |
(2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid |
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| Enamine | EN300-1297992-2500mg |
(2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid |
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| Enamine | EN300-1297992-5000mg |
(2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid |
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| Enamine | EN300-1297992-10000mg |
(2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid |
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$4545.0 | 2023-09-30 | ||
| Enamine | EN300-1297992-0.05g |
(2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid |
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$1188.0 | 2023-05-23 | ||
| Enamine | EN300-1297992-0.1g |
(2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid |
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$1244.0 | 2023-05-23 |
(2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on (2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid
Professional Introduction to (2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic Acid (CAS No. 1007881-90-4)
(2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid, identified by its CAS number 1007881-90-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, characterized by its chiral center and unique imidazole moiety, exhibits a range of potential applications, particularly in the development of novel therapeutic agents and biochemical research. The structural features of this molecule make it a valuable candidate for further exploration in drug discovery and molecular biology.
The chemical structure of (2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid consists of a proline-like backbone with an additional amino group at the second position and a 1-methylimidazole substituent at the third position. This configuration imparts unique physicochemical properties, including solubility, stability, and reactivity, which are critical factors in pharmaceutical applications. The presence of the (S)-configuration at the chiral center enhances its biological activity, making it a promising candidate for enantioselective synthesis and targeted drug delivery systems.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of (2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid as a key intermediate in the synthesis of bioactive molecules. Studies have demonstrated its role in the development of protease inhibitors, which are essential for treating various inflammatory and infectious diseases. The imidazole ring, a well-known pharmacophore, contributes to the compound's ability to interact with biological targets, thereby modulating cellular processes and disease mechanisms.
In addition to its pharmaceutical applications, (2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid has been investigated for its potential in regenerative medicine and tissue engineering. Its structural motifs are reminiscent of natural amino acids found in proteins, suggesting that it could serve as a building block for designing synthetic peptides with enhanced stability and bioactivity. This concept aligns with the growing interest in biomaterials that mimic natural biological processes, aiming to develop more effective therapeutic strategies.
The synthesis of (2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid presents both challenges and opportunities for synthetic chemists. Traditional synthetic routes often involve multi-step processes with moderate yields and require careful optimization to achieve high enantiomeric purity. However, recent innovations in asymmetric catalysis have provided new avenues for more efficient and scalable production methods. These advancements not only improve the accessibility of the compound but also open doors for large-scale applications in drug manufacturing.
From a regulatory perspective, (2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid is subject to standard guidelines for chemical substances used in pharmaceutical research and development. Ensuring compliance with safety protocols and quality standards is paramount to maintaining integrity throughout its lifecycle from laboratory-scale synthesis to clinical trials. Collaborative efforts between academia and industry are essential to streamline these processes and accelerate the translation of laboratory findings into viable therapeutic options.
The future prospects of (2S)-2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid are vast, particularly as our understanding of complex biological systems continues to evolve. Ongoing research aims to uncover novel mechanisms by which this compound can be utilized to address unmet medical needs. By leveraging cutting-edge technologies such as CRISPR gene editing and artificial intelligence-driven drug discovery platforms, scientists are poised to unlock new possibilities for this versatile molecule.
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